molecular formula C10H16O2 B14630094 Cyclohexaneacetic acid, 2-methylene-, methyl ester CAS No. 54445-54-4

Cyclohexaneacetic acid, 2-methylene-, methyl ester

Cat. No.: B14630094
CAS No.: 54445-54-4
M. Wt: 168.23 g/mol
InChI Key: URMACGJRBBRYSY-UHFFFAOYSA-N
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Description

Cyclohexaneacetic acid, 2-methylene-, methyl ester is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexaneacetic acid, where the carboxylic acid group is esterified with methanol, and a methylene group is introduced at the 2-position. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexaneacetic acid, 2-methylene-, methyl ester can be synthesized through several methods. One common approach involves the esterification of cyclohexaneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of diazomethane, which reacts with cyclohexaneacetic acid to form the methyl ester. This reaction is highly efficient but requires careful handling due to the explosive nature of diazomethane .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of the industrial production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneacetic acid, 2-methylene-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexaneacetic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions at the methylene group.

Major Products Formed

    Oxidation: Cyclohexaneacetic acid derivatives.

    Reduction: Cyclohexaneacetic alcohol.

    Substitution: Various substituted cyclohexaneacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexaneacetic acid, 2-methylene-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexaneacetic acid, 2-methylene-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The methylene group at the 2-position can act as a reactive site for nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

Cyclohexaneacetic acid, 2-methylene-, methyl ester can be compared with other similar compounds such as:

The presence of the methylene group at the 2-position in this compound makes it unique and more versatile in various chemical reactions compared to its analogs.

Properties

CAS No.

54445-54-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2-(2-methylidenecyclohexyl)acetate

InChI

InChI=1S/C10H16O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h9H,1,3-7H2,2H3

InChI Key

URMACGJRBBRYSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCCC1=C

Origin of Product

United States

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